Antinociceptive Potency: 4'-Acetamidochalcone vs. Acetylsalicylic Acid and Acetaminophen in the Mouse Writhing Model
4'-Acetamidochalcone (compound 1, unsubstituted B-ring) produced 65.6% inhibition of acetic acid-induced writhing at 10 mg/kg i.p., outperforming both reference analgesics tested at the identical dose and route: acetylsalicylic acid (ASA, 35.0% inhibition) and acetaminophen (ACE, 38.0% inhibition) [1]. The more potent derivative within the same series, compound 6 (4-nitro B-ring), achieved 94.1% inhibition with an ID50 of 1.22 mg/kg (3.93 µmol/kg), representing a 32- to 34-fold potency advantage over ASA (ID50 ~125 µmol/kg) and ACE (ID50 ~133 µmol/kg) [1]. This demonstrates that the 4'-acetamido scaffold provides a baseline efficacy advantage over conventional analgesics, which can be further enhanced by rational B-ring substitution.
| Evidence Dimension | % Inhibition of acetic acid-induced writhing in mice (10 mg/kg i.p., single dose) |
|---|---|
| Target Compound Data | 65.6 ± 4.9% (compound 1); 94.1 ± 2.5% (compound 6) |
| Comparator Or Baseline | Acetylsalicylic acid (ASA): 35.0 ± 2.0%; Acetaminophen (ACE): 38.0 ± 1.0% |
| Quantified Difference | Compound 1: 1.87-fold over ASA, 1.73-fold over ACE; Compound 6: 2.69-fold over ASA, 2.48-fold over ACE; ID50-based: 32-34 fold more potent |
| Conditions | Swiss mice, acetic acid 0.6% i.p. (10 mL/kg), compounds administered i.p. 30 min prior, n=6-8; ID50 determined via dose-response curve |
Why This Matters
This head-to-head dataset enables a procurement decision between 4'-acetamidochalcone and standard analgesics for antinociceptive screening cascades, with quantified superiority at equivalent dosing.
- [1] de Campos-Buzzi F, Padaratz P, Meira AV, Corrêa R, Nunes RJ, Cechinel-Filho V. 4'-Acetamidochalcone derivatives as potential antinociceptive agents. Molecules. 2007;12(4):896-906. DOI: 10.3390/12040896 View Source
